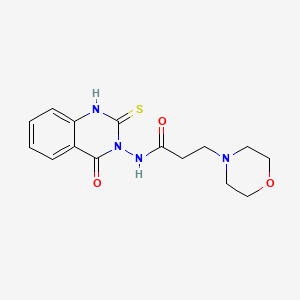
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide” is a chemical compound that has gained attention in scientific research. It is a derivative of rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) and morpholine . Rhodanine derivatives are known to exhibit a high biological activity and a broad spectrum of action . Similarly, compounds containing a morpholine moiety are valuable subjects for testing for various kinds of biological activity .
Synthesis Analysis
A preparative procedure has been developed for the synthesis of 3- (morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (3-morpholinorhodanine). Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives which were screened for antitumor activity .Molecular Structure Analysis
The molecular formula of “3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide” is C15H18N4O3S, and its molecular weight is 334.39.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of N-aminomorpholine with carbon disulfide in aqueous alkali to obtain dithiocarbamate, which was alkylated without isolation with chloroacetic acid. The subsequent cyclization afforded the target compound .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. A derivative, 3- (morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (also known as 3-morpholinorhodanine ), was synthesized and screened for antitumor effects . Investigating its mechanism of action and efficacy against specific cancer types could yield valuable insights.
- The 1,3-thiazolidin-4-one fragment found in this compound is associated with biological activity. It serves as a structural unit in peroxisome proliferator-activated receptor (PPAR) antagonists used in treating type II diabetes . Further exploration of its interactions with cellular targets may lead to novel drug design strategies.
Antitumor Activity
Biological Activity and Drug Design
Mechanism of Action
Target of Action
It’s known that compounds containing a 1,3-thiazolidin-4-one fragment, such as this one, are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists .
Mode of Action
It’s known that some rhodanine derivatives exhibit a high biological activity and a broad spectrum of action . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Biochemical Pathways
Given the broad spectrum of action of some rhodanine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds showed a moderate activity against most malignant tumor cells . The renal cancer cell lines UO31 and TK10 were found to be most sensitive to all the tested compounds .
Action Environment
The design of efficient and low-toxic drugs is one of the main problems of organic and medicinal chemistry . Therefore, it can be inferred that environmental factors would play a significant role in the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWFKKUJRUHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

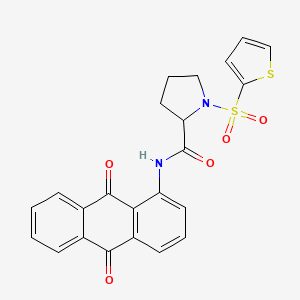

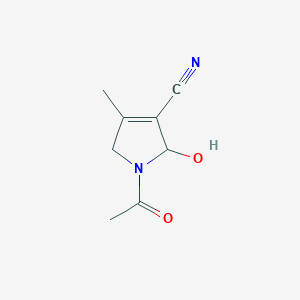

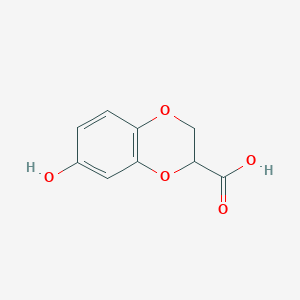
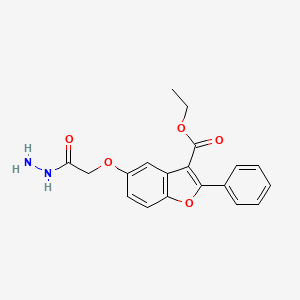
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
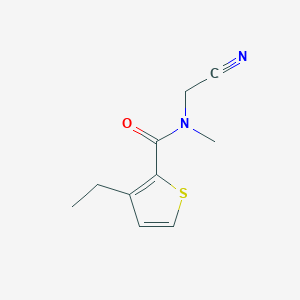
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)
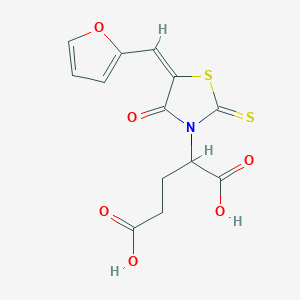
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)